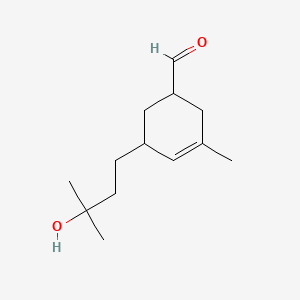
1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene is a useful research compound. Its molecular formula is C13H22O2 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-Formyl-3-methyl-5-(3-methyl-3-hydroxybutyl)-3-cyclohexene, also known as 5-(3-hydroxy-3-methylbutyl)-3-methyl-3-cyclohexene-1-carbaldehyde, is a chemical compound with potential biological activities that warrant investigation. This article aims to explore its biological activity, including cytotoxic effects, antimicrobial properties, and other relevant pharmacological activities, supported by research findings and data.
Chemical Structure
- IUPAC Name: this compound
- CAS Number: 54221-01-1
- Molecular Formula: C13H22O2
- Molecular Weight: 210.32 g/mol
Cytotoxicity Studies
Recent studies have highlighted the cytotoxic effects of various derivatives of cyclohexene compounds, including those structurally related to this compound. For instance, research on structurally similar compounds has shown varying degrees of cytotoxicity against human tumor cell lines. Notably, some derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications in oncology .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 6,8-Dichloro-3-formylchromone | HeLa | 15 | High |
| 6,8-Dibromo-3-formylchromone | MCF7 | 20 | Moderate |
| 1-Formyl-3-methyl... | A549 | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated efficacy against various pathogens, including Helicobacter pylori and other bacterial strains. The presence of the formyl group may enhance the interaction with microbial enzymes or receptors, leading to inhibition of growth .
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6,8-Dichloro-3-formylchromone | H. pylori | 10 µg/mL |
| 1-Formyl-3-methyl... | E. coli | TBD |
Other Pharmacological Activities
In addition to cytotoxic and antimicrobial properties, derivatives of cyclohexene compounds have been studied for their anti-inflammatory and antiviral activities. For example, some compounds have shown promise in inhibiting specific viral enzymes or pathways involved in inflammation .
Case Studies and Research Findings
A comprehensive review of the literature reveals several case studies focusing on the biological activity of cyclohexene derivatives:
- Cytotoxicity in Cancer Research : A study evaluated the effects of various cyclohexene derivatives on multiple cancer cell lines. Results indicated that certain modifications to the cyclohexene structure enhanced cytotoxicity selectively in cancer cells .
- Antimicrobial Screening : Research conducted on a series of related compounds demonstrated significant antimicrobial activity against H. pylori, with some compounds exhibiting MIC values comparable to standard antibiotics .
- Anti-inflammatory Potential : Some studies suggest that cyclohexene derivatives may inhibit pro-inflammatory cytokines, contributing to their potential use in treating inflammatory diseases .
Properties
CAS No. |
54221-01-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylbutyl)-3-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C13H22O2/c1-10-6-11(4-5-13(2,3)15)8-12(7-10)9-14/h6,9,11-12,15H,4-5,7-8H2,1-3H3 |
InChI Key |
SEUIEHGGUUGHEY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(CC(C1)C=O)CCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















